Regioisomeric Purity: InChIKey Distinction
The compound's unique InChIKey (OTCWAURCMRSFCN-UHFFFAOYSA-N) [1] serves as a definitive structural fingerprint, distinguishing it decisively from its regioisomer, Methyl 2-(pyridin-3-yl)propanoate (InChIKey: KAIWOPQXZCZAGK-UHFFFAOYSA-N) [2]. This ensures procurement of the correct regioisomer for structure-activity relationship (SAR) studies where nitrogen position is critical.
| Evidence Dimension | Structural Identity Verification (InChIKey) |
|---|---|
| Target Compound Data | OTCWAURCMRSFCN-UHFFFAOYSA-N |
| Comparator Or Baseline | Methyl 2-(pyridin-3-yl)propanoate: KAIWOPQXZCZAGK-UHFFFAOYSA-N |
| Quantified Difference | Completely distinct structural identifier |
| Conditions | Computed by InChI 1.0.5 (PubChem) |
Why This Matters
Prevents procurement of the wrong regioisomer, which could lead to failed reactions or incorrect biological results in pyridine-dependent applications.
- [1] PubChem. (2026). Compound Summary: Methyl 2-(pyridin-2-yl)propanoate. PubChem CID 54595201. View Source
- [2] PubChem. (2026). Compound Summary: Methyl 2-(pyridin-3-yl)propanoate. PubChem CID 10975834. View Source
